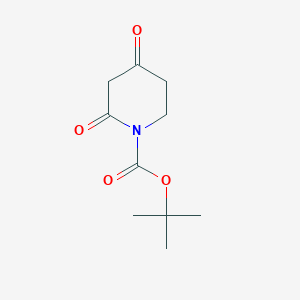

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,4-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCAHLSQXDNQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635844 | |

| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845267-78-9 | |

| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a protected nitrogen atom within a piperidine-2,4-dione ring system, make it a valuable intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Structure

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate, also known by its synonym N-Boc-2,4-dioxopiperidine, is a solid at room temperature.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity in subsequent synthetic steps.

| Property | Value | Reference(s) |

| CAS Number | 845267-78-9 | [3][4] |

| Molecular Formula | C₁₀H₁₅NO₄ | [4][5] |

| Molecular Weight | 213.23 g/mol | [1][4][6] |

| Boiling Point | 373.8 °C at 760 mmHg | [5][] |

| Density | 1.199 g/cm³ | [5][] |

| SMILES String | CC(C)(C)OC(=O)N1CCC(=O)CC1=O | [1][2] |

| InChI Key | SLCAHLSQXDNQSF-UHFFFAOYSA-N | [1][2] |

| Storage Temperature | 2-8°C | [4][8] |

Synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

The synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate is typically achieved through the condensation of N-Boc-β-alanine with Meldrum's acid.[9][10] This method provides a convenient and efficient route to the desired product.

Experimental Protocol

Materials:

-

Boc-β-alanine (1 equivalent)

-

Meldrum's acid (1.1 equivalents)[9]

-

4-Dimethylaminopyridine (DMAP) (1.5 equivalents)[9]

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)[9]

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

5% aqueous Potassium bisulfate (KHSO₄)

-

Saturated brine

-

Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottomed flask, add Boc-β-alanine, Meldrum's acid, and DMAP, and dissolve in anhydrous dichloromethane.[3][9]

-

Allow the reaction to warm to room temperature and stir for 12 hours.[3]

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate.[3][9]

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure to obtain the crude intermediate.[3][9]

-

Dissolve the crude product in ethyl acetate and reflux for 4 hours to induce cyclization.[3][9]

-

Evaporate the volatiles under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.[3]

Key Reactions and Applications in Drug Development

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a valuable precursor for synthesizing substituted piperidine derivatives, which are prevalent scaffolds in pharmaceuticals.[11][12] One of its key reactions is the regioselective γ-alkylation, which allows for the introduction of various substituents at the 5-position of the piperidine ring.[9]

Regioselective γ-Alkylation

This reaction provides a facile method for accessing γ-alkylated 2,4-dioxopiperidines, which are useful intermediates in the synthesis of nitrogen heterocycles.[9]

Experimental Protocol: Materials:

-

Tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 equivalent)

-

Alkyl halide (e.g., n-propyl bromide, 4 equivalents)[9]

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 2.5 equivalents)[9]

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

5% aqueous Potassium bisulfate (KHSO₄)

-

4 M HCl in dioxane

-

Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate and the alkyl halide in anhydrous THF under a nitrogen atmosphere.[9]

-

Cool the solution to -20 °C.[9]

-

Add LiHMDS dropwise to the stirred solution.[9]

-

Stir the mixture for 1.5 hours at -20 °C.[9]

-

Dilute the reaction with dichloromethane and wash with 5% aqueous KHSO₄.[9]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[9]

-

The crude residue can then be further processed, for example, by dissolving in THF and adding HCl in dioxane to remove the Boc protecting group if desired.[9]

Application in the Synthesis of mGlu5 Modulators

Tert-butyl 2,4-dioxopiperidine-1-carboxylate is a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives.[3][4] These derivatives have been identified as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[3][4] mGlu5 receptors are a target for the development of treatments for various neurological and psychiatric disorders, highlighting the importance of this chemical intermediate in drug discovery pipelines.

Conclusion

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a key synthetic intermediate with significant applications in medicinal chemistry. Its straightforward synthesis and the ability to undergo regioselective functionalization make it an attractive starting material for the construction of diverse and complex molecular architectures. The utility of this compound in the synthesis of pharmacologically active molecules, such as mGlu5 receptor modulators, underscores its importance for researchers and professionals in the field of drug development.

References

- 1. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]

- 2. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]

- 3. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Tert-butyl 2,4-dioxopiperidine-1-carboxylate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. anaxlab.com [anaxlab.com]

- 8. 845267-78-9|tert-Butyl 2,4-dioxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

In-Depth Technical Guide: Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

CAS Number: 845267-78-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2,4-dioxopiperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and its significant application in the development of therapeutic agents, particularly as a precursor for selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[1][2][3]

Chemical and Physical Properties

Tert-butyl 2,4-dioxopiperidine-1-carboxylate is a solid compound at room temperature.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₄ | [4] |

| Molecular Weight | 213.23 g/mol | [4] |

| CAS Number | 845267-78-9 | [4] |

| Appearance | Solid | [4] |

| Storage Class | 11 (Combustible Solids) | [4] |

| InChI Key | SLCAHLSQXDNQSF-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1=O | [4] |

Spectroscopic Data

Key spectroscopic data for the characterization of tert-butyl 2,4-dioxopiperidine-1-carboxylate are provided below.

| Spectrum Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H) | [2] |

| LCMS | 211.9 (M-H)⁺ | [2] |

Experimental Protocols

Synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

A common and effective method for the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate involves the condensation of N-Boc-β-alanine with Meldrum's acid, followed by cyclization.[2][5][6]

Materials:

-

3-((tert-butoxycarbonyl)amino)propanoic acid (Boc-β-alanine)

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

4-Dimethylaminopyridine (DMAP)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

5% aqueous Potassium bisulfate (KHSO₄)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottomed flask, add Boc-β-alanine, Meldrum's acid (1.1 equiv), and DMAP (1.5 equiv) and dissolve in anhydrous dichloromethane.[5][6]

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]

-

Upon completion, dilute the mixture with dichloromethane and wash with 5% aqueous potassium bisulfate.[2]

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]

-

Concentrate the organic layer under reduced pressure to obtain the crude intermediate.[2]

-

Dissolve the crude product in ethyl acetate and reflux for 4 hours to induce cyclization.[2]

-

Evaporate the volatiles under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.[2]

Caption: Synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

Regioselective γ-Alkylation

This compound serves as a versatile substrate for regioselective γ-alkylation, providing access to a variety of 5-substituted 2,4-dioxopiperidines.[5][6]

Materials:

-

Tert-butyl 2,4-dioxopiperidine-1-carboxylate

-

Alkyl halide (e.g., n-propyl bromide)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

5% aqueous Potassium bisulfate (KHSO₄)

-

4 M HCl in dioxane

Procedure:

-

Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate and the alkyl halide (4 equiv) in anhydrous THF under a nitrogen atmosphere.[6]

-

Cool the solution to -20°C.[6]

-

Add LiHMDS (2.5 equiv) dropwise to the stirred solution.[6]

-

Stir the mixture at -20°C for 1.5 hours.[6]

-

Dilute the reaction with dichloromethane and wash with 5% aqueous KHSO₄.[6]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]

-

The crude residue can then be further purified or deprotected using HCl in dioxane.[6]

Application in Drug Discovery: A Precursor to mGlu5 Modulators

While tert-butyl 2,4-dioxopiperidine-1-carboxylate does not have direct biological activity reported, it is a crucial intermediate in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives.[1][2][3] These derivatives act as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor.[1][2][3] mGlu5 PAMs are of significant interest for the potential treatment of cognitive disorders and schizophrenia.[7]

The mGlu5 Receptor Signaling Pathway

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon binding with the neurotransmitter glutamate, primarily signals through the Gq/11 protein. This initiates a cascade of intracellular events.

Key Steps in the mGlu5 Signaling Pathway:

-

Activation: Glutamate binds to the mGlu5 receptor.

-

G-Protein Coupling: The activated receptor couples with the Gq/11 protein.

-

PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).

-

Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).

-

Downstream Effects: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC) and other downstream signaling pathways, modulating neuronal excitability and synaptic plasticity.[8]

Positive allosteric modulators bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's response to glutamate.[7]

Caption: Simplified mGlu5 Receptor Signaling Pathway.

Experimental Protocols for mGlu5 Modulator Evaluation

Derivatives of tert-butyl 2,4-dioxopiperidine-1-carboxylate can be evaluated for their activity as mGlu5 PAMs using various in vitro assays.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to enhance the glutamate-induced increase in intracellular calcium in cells expressing the mGlu5 receptor.

Materials:

-

HEK293 cells stably expressing the rat or human mGlu5 receptor

-

Poly-D-lysine coated 96-well black-walled, clear-bottom plates

-

Assay medium (e.g., DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate)

-

Fluo-4 AM calcium indicator dye

-

Glutamate

-

Test compound (dissolved in DMSO)

Procedure:

-

Cell Plating: Seed the mGlu5-expressing HEK293 cells into the 96-well plates at a density of approximately 50,000 cells/well and incubate overnight.[7]

-

Dye Loading: On the day of the assay, wash the cells and load them with the Fluo-4 AM dye according to the manufacturer's protocol. This typically involves incubation for about 1 hour at 37°C.

-

Compound Addition: Add the test compound at various concentrations to the wells. To test for PAM activity, also add a sub-maximal concentration of glutamate (e.g., EC₂₀).

-

Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium levels.

-

Data Analysis: Plot the concentration-response curves to determine the potency (EC₅₀) and efficacy of the test compound as a PAM.[7]

Radioligand Binding Assay

This assay is used to determine if a test compound binds to a specific allosteric site on the mGlu5 receptor.

Materials:

-

Membranes prepared from cells expressing the mGlu5 receptor

-

Radiolabeled allosteric modulator (e.g., [³H]MPEP or [³H]methoxyPEPy)

-

Test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[9]

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[10]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data to determine the ability of the test compound to displace the radioligand, from which the binding affinity (Ki) can be calculated.[7]

This technical guide provides a foundational understanding of tert-butyl 2,4-dioxopiperidine-1-carboxylate for its application in research and development. Its utility as a synthetic intermediate underscores the importance of such building blocks in the discovery of novel therapeutics targeting complex neurological disorders.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

- 3. tert-Butyl 2,4-dioxopiperidine-1-carboxylate , 97% , 845267-78-9 - CookeChem [cookechem.com]

- 4. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical Properties of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a summary of its physical characteristics, detailed experimental protocols for their determination, and a visual representation of its synthesis workflow.

Core Physical Properties

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a yellow, crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the listed values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 845267-78-9 | [2][3][4] |

| Molecular Formula | C₁₀H₁₅NO₄ | [2][3][4] |

| Molecular Weight | 213.23 g/mol | [2][3] |

| Appearance | Yellow Powder | [1] |

| Boiling Point | 373.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.199 g/cm³ | [4] |

| Flash Point | 179.9 °C | [4] |

| Refractive Index | 1.493 | [4] |

| pKa | 10.67 ± 0.20 (Predicted) | [1] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [1] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-1°C).

Boiling Point Determination (for High-Boiling Liquids)

While Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a solid at room temperature, a predicted boiling point is available. The following protocol is for the experimental determination of the boiling point of high-boiling liquids and can be adapted for substances that are liquid at elevated temperatures.

Apparatus:

-

Thiele tube or a small round-bottom flask with a side arm

-

High-temperature thermometer

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

-

Clamps and stand

Procedure:

-

Place a small amount of the sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube or a heating bath filled with a high-boiling liquid (e.g., silicone oil).

-

Heat the apparatus slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)

Procedure:

-

Weigh a clean, dry sample of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate on an analytical balance to determine its mass.

-

Fill a graduated cylinder with a known volume of the chosen insoluble liquid.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Record the new volume of the liquid in the graduated cylinder.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

Calculate the density using the formula: Density = Mass / Volume.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for its application in synthesis and formulation.

Apparatus:

-

Vials or test tubes with closures

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate to a known volume of the desired solvent in a vial.

-

Seal the vial and place it in a temperature-controlled shaker or stirrer.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered solution to a suitable concentration and analyze it using a calibrated analytical method to determine the concentration of the dissolved solute.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Synthesis Workflow

The following diagram illustrates the synthetic pathway for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

Caption: Synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

References

- 1. tert-Butyl 2,4-dioxopiperidine-1-carboxylate , 97% , 845267-78-9 - CookeChem [cookechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester AldrichCPR 845267-78-9 [sigmaaldrich.com]

- 4. Tert-butyl 2,4-dioxopiperidine-1-carboxylate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

A Technical Guide to Tert-Butyl 2,4-dioxopiperidine-1-carboxylate: A Key Intermediate in the Synthesis of mGlu5 Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2,4-dioxopiperidine-1-carboxylate, a pivotal chemical intermediate in the development of novel therapeutics targeting the metabotropic glutamate receptor 5 (mGlu5). This document details its chemical properties, synthesis, and its application in the creation of potent and selective positive allosteric modulators (PAMs) of the mGlu5 receptor, which hold promise for the treatment of various central nervous system disorders.

Chemical Structure and Properties

Tert-butyl 2,4-dioxopiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine-2,4-dione core protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This protecting group enhances its stability and solubility in organic solvents, facilitating its use in multi-step organic synthesis.

Below is a diagram of the chemical structure of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

The Synthetic Versatility of Tert-Butyl 2,4-Dioxopiperidine-1-carboxylate: A Gateway to Modulators of Neurological and Oncological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,4-dioxopiperidine-1-carboxylate is a heterocyclic compound that has emerged as a valuable and versatile intermediate in medicinal chemistry. While not possessing intrinsic biological activity itself, its unique structural features make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. The presence of a Boc-protected nitrogen and two carbonyl groups at the 2 and 4 positions allows for selective chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic utility of tert-butyl 2,4-dioxopiperidine-1-carboxylate, with a focus on its application in the development of two distinct classes of therapeutic agents: positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5) for neurological disorders and kinase inhibitors targeting oncological pathways.

I. Synthesis of Phenoxymethyl-dihydrothiazolopyridone Derivatives as mGlu5 Positive Allosteric Modulators

One of the prominent applications of tert-butyl 2,4-dioxopiperidine-1-carboxylate is as a precursor in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives. These compounds have been identified as potent and selective positive allosteric modulators of the mGlu5 receptor, a key target in the treatment of schizophrenia and other neurological disorders.

Mechanism of Action: Positive Allosteric Modulation of mGlu5

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in the pathophysiology of schizophrenia. Positive allosteric modulators of mGlu5 do not activate the receptor directly but bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This potentiation of mGlu5 signaling can help to restore normal glutamatergic neurotransmission and alleviate the symptoms of schizophrenia. The phenoxymethyl-dihydrothiazolopyridone derivatives, synthesized from tert-butyl 2,4-dioxopiperidine-1-carboxylate, have demonstrated significant efficacy in preclinical models of psychosis.

Quantitative Data: In Vitro Activity of Dihydrothiazolopyridone Derivatives

The efficacy of the synthesized phenoxymethyl-dihydrothiazolopyridone derivatives as mGlu5 PAMs was evaluated using an in vitro calcium mobilization assay. The table below summarizes the half-maximal effective concentration (EC50) and the maximal potentiation of the glutamate response (% Glu Max) for a selection of these compounds.

| Compound | EC50 (nM) | % Glu Max |

| 1 | 123 | 79 |

| 2a | 58 | 85 |

| 2b | 45 | 92 |

| 2c | 33 | 95 |

Experimental Protocols

Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate:

A solution of Boc-β-alanine (1 equivalent), Meldrum's acid (1.1 equivalents), and 4-dimethylaminopyridine (DMAP, 1.5 equivalents) in anhydrous dichloromethane is cooled to 0°C under a nitrogen atmosphere. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl, 1.2 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is subsequently washed with 5% aqueous potassium bisulfate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude intermediate is then dissolved in ethyl acetate and refluxed for 4 hours. Evaporation of the solvent under reduced pressure yields tert-butyl 2,4-dioxopiperidine-1-carboxylate.[1]

General Procedure for Regioselective γ-Alkylation:

To a stirred solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 equivalent) and an alkyl halide (4 equivalents) in anhydrous tetrahydrofuran (THF) at -20°C under a nitrogen atmosphere, lithium bis(trimethylsilyl)amide (LiHMDS, 1 M in THF, 2.5 equivalents) is added dropwise. The mixture is stirred for 1.5 hours at -20°C, then diluted with dichloromethane and washed with 5% aqueous potassium bisulfate. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then deprotected by dissolving in THF and adding 4 M HCl in dioxane.

II. The 2,4-Dioxopiperidine Scaffold in Kinase Inhibitor Design

The 2,4-dioxopiperidine ring system, also known as a glutarimide, is a privileged scaffold in the design of kinase inhibitors and other anticancer agents. While a direct synthetic route from tert-butyl 2,4-dioxopiperidine-1-carboxylate to a specific kinase inhibitor is not extensively documented in the public domain, the chemical methodologies for its functionalization are highly relevant to the synthesis of this class of drugs. A prominent example of the therapeutic importance of the glutarimide core is the class of immunomodulatory drugs (IMiDs), which includes thalidomide and its analogs, lenalidomide and pomalidomide.

Mechanism of Action: Cereblon-Mediated Protein Degradation

The glutarimide moiety of IMiDs is crucial for their mechanism of action, which involves binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This binding event alters the substrate specificity of the CRBN-containing E3 ligase complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neo-substrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma activity of IMiDs. This novel "molecular glue" mechanism has opened up new avenues for targeted protein degradation in cancer therapy.

Experimental Protocols

Illustrative Synthesis of a Glutarimide Core:

The glutarimide ring can be synthesized through various methods. A common approach involves the condensation of a substituted glutaric acid derivative with an amine, followed by cyclization. For example, 3-aminoglutaric acid can be cyclized under thermal conditions or with the aid of a dehydrating agent to form the glutarimide ring. The substituents on the glutarimide ring can be introduced before or after cyclization, providing synthetic flexibility for creating a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

Tert-butyl 2,4-dioxopiperidine-1-carboxylate serves as a testament to the importance of versatile building blocks in modern drug discovery. Its application in the synthesis of mGlu5 positive allosteric modulators highlights its utility in developing treatments for complex neurological disorders. Furthermore, the closely related glutarimide scaffold is at the heart of a revolutionary class of anticancer agents that function through targeted protein degradation. The synthetic methodologies developed for the manipulation of the 2,4-dioxopiperidine core will undoubtedly continue to fuel the discovery and development of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding of the mechanism of action and synthetic pathways associated with this important chemical entity, empowering researchers to leverage its potential in their own drug discovery endeavors.

References

Spectroscopic Profile of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate, a key building block in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The empirical formula for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is C₁₀H₁₅NO₄, with a molecular weight of 213.23 g/mol . Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate are summarized below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency (MHz) |

| 1.44 | s | 9H | -C(CH₃)₃ | DMSO-d₆ | 400 |

| 2.43 | t, J=6.6 Hz | 2H | -CH₂-C=O | DMSO-d₆ | 400 |

| 3.70 | t, J=6.6 Hz | 2H | -N-CH₂- | DMSO-d₆ | 400 |

| 4.94 | s | 1H | -C(=O)-CH-C(=O)- (enol form) | DMSO-d₆ | 400 |

| 11.12 | br s | 1H | -OH (enol form) | DMSO-d₆ | 400 |

| 1.55 | s | 9H | -C(CH₃)₃ | CDCl₃ | 300 |

| 2.64 | t | 2H | -CH₂-C=O | CDCl₃ | 300 |

| 3.51 | s | 2H | -C(=O)-CH₂-C(=O)- | CDCl₃ | 300 |

| 4.12 | t | 2H | -N-CH₂- | CDCl₃ | 300 |

Data sourced from multiple references.[1][2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency (MHz) |

| 27.5 | -C(CH₃)₃ | DMSO-d₆ | 125 |

| 27.6 | -C(CH₃)₃ | DMSO-d₆ | 125 |

| 41.6 | -CH₂-C=O | DMSO-d₆ | 125 |

| 96.0 | -C(=O)-CH-C(=O)- (enol form) | DMSO-d₆ | 125 |

| 152.5 | -N-COO- | DMSO-d₆ | 125 |

| 165.6 | -C=O | DMSO-d₆ | 125 |

| 172.7 | -C=O | DMSO-d₆ | 125 |

Data sourced from reference[2].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrometry data for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is presented below.

Table 3: Mass Spectrometry Data

| Technique | m/z | Ion |

| ESI | 214 | [M+H]⁺ |

| LCMS | 211.9 | [M-H]⁻ |

Data sourced from multiple references.[1][2]

Experimental Protocols

The following protocols describe the synthesis and spectroscopic analysis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

Synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate[3]

-

Reaction Setup: To a solution of Boc-β-alanine (25 g, 132 mmol), Meldrum's acid (20.9 g, 145 mmol, 1.1 equiv), and 4-dimethylaminopyridine (DMAP) (24.2 g, 198 mmol, 1.5 equiv) in anhydrous dichloromethane (700 mL) at 0 °C under a nitrogen atmosphere, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride) (30.4 g, 158 mmol, 1.2 equiv) was added.

-

Reaction Progression: The resulting solution was allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction mixture was washed with 5% aqueous potassium bisulfate (4 x 500 mL). The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and evaporated under vacuum.

-

Cyclization: The crude intermediate was dissolved in ethyl acetate (600 mL) and refluxed for 4 hours.

-

Crystallization: The solvent volume was reduced to 150 mL under vacuum, and the resulting solution was allowed to crystallize at 4 °C overnight.

-

Isolation: The solid product was filtered and washed with cooled ethyl acetate to yield Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

NMR Spectroscopy[3]

¹H and ¹³C NMR spectra were recorded on a 400 MHz or 125 MHz spectrometer, respectively. The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Mass Spectrometry[3]

-

Low-Resolution MS: ESI-MS spectra were obtained on an ion trap mass spectrometer.

-

High-Resolution MS: Exact mass data (ESI+) were acquired on a Q-TOF Ultima instrument, directly connected with a micro HPLC system.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Piperidine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and a quintessential example of a "privileged scaffold." Its remarkable prevalence in a wide range of FDA-approved drugs and clinical candidates underscores its significance in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the key features of the piperidine ring that contribute to its success in drug discovery. We will delve into its fundamental physicochemical properties, its impact on pharmacokinetic and pharmacodynamic profiles, and its versatile role in engaging a multitude of biological targets. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of pertinent biological pathways and experimental workflows to offer a thorough resource for professionals in the field.

Physicochemical and Structural Features: The Foundation of Versatility

The enduring success of the piperidine ring in drug design can be attributed to a unique combination of its inherent structural and electronic characteristics. These features provide a robust framework that can be readily modified to fine-tune the properties of a drug candidate.

1.1. Basicity and Ionization: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11. At physiological pH (7.4), this nitrogen is predominantly protonated, allowing for the formation of strong ionic interactions with acidic residues in target proteins. This is a critical feature for the binding affinity of many piperidine-containing drugs.

1.2. Conformational Flexibility: The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, with the chair conformation being the most stable. This conformational flexibility enables the substituents on the ring to be oriented in optimal three-dimensional arrangements for binding to diverse biological targets. The introduction of substituents can also lock the ring into specific conformations, which can be advantageous for enhancing binding affinity and selectivity.

1.3. Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. While the hydrocarbon backbone contributes to lipophilicity, the nitrogen atom can act as a hydrogen bond acceptor (in its free base form) or a hydrogen bond donor (in its protonated form), contributing to aqueous solubility. This balance is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties of a drug. The lipophilicity can be readily modulated by the addition of various substituents.

Table 1: Physicochemical Properties of Representative Piperidine-Containing Drugs

| Drug | Therapeutic Class | pKa | logP | Aqueous Solubility (mg/mL) |

| Methylphenidate | CNS Stimulant | 8.8 | 1.4 | 10 (as HCl salt) |

| Risperidone | Antipsychotic | 8.2 | 3.3 | 0.05 |

| Raloxifene | SERM | 9.5 | 4.8 | <0.001 |

| Fentanyl | Opioid Analgesic | 8.4 | 4.05 | 0.025 |

| Donepezil | Acetylcholinesterase Inhibitor | 8.9 | 3.8 | 3.2 (as HCl salt) |

| Paroxetine | Antidepressant (SSRI) | 10.4 | 3.4 | 5.6 (as HCl salt) |

Note: The presented values are approximate and can vary depending on the experimental conditions and data source.

The Piperidine Scaffold in Action: A Privileged Core for Diverse Targets

The piperidine ring is a common feature in drugs targeting a wide array of biological systems, most notably the central nervous system (CNS) and in oncology.

2.1. Central Nervous System (CNS) Drugs: The ability of piperidine-containing compounds to cross the blood-brain barrier, coupled with their capacity to interact with various neurotransmitter receptors and transporters, has made this scaffold a mainstay in the development of CNS-active drugs.

Table 2: Structure-Activity Relationship of Piperidine-Based Opioid Receptor Modulators

| Compound | R1 | R2 | R3 | μ-Opioid Receptor Ki (nM) |

| Meperidine | H | CO₂Et | Ph | 130 |

| Fentanyl | CH₂CH₂Ph | N(COEt)Ph | H | 0.38 |

| Sufentanil | CH₂CH₂Thienyl | N(COEt)Ph | H | 0.12 |

| Remifentanil | CH₂CH₂CO₂Me | N(COEt)Ph | H | 1.4 |

Ki (inhibitory constant) is a measure of binding affinity; a lower Ki indicates higher affinity.

2.2. Oncology: In the realm of oncology, the piperidine scaffold is a key component of numerous targeted therapies. These drugs often function by inhibiting critical signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt pathway.

Table 3: Cytotoxic Activity of Piperidine-Containing Anticancer Agents

| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) |

| Piperine | A549 (Lung) | Apoptosis induction | 32.43[1] |

| DTPEP | MCF-7 (Breast) | ERα antagonist, PI3K/Akt downregulation | 0.8[2] |

| Compound 17a | PC3 (Prostate) | Apoptosis induction | 0.81[3] |

| B4125 | COLO 320DM (Colon) | Multidrug resistance circumvention | 0.48 µg/mL |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Visualization

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Piperidine-containing inhibitors have been developed to target key components of this pathway.

References

Methodological & Application

Application Notes and Protocols: Regioselective γ-Alkylation of N-Boc Protected Piperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione. This method offers a robust pathway to synthetically valuable 5-substituted 2,4-dioxopiperidines, which are key intermediates in the development of novel therapeutics.

Introduction

Piperidine-2,4-diones are prevalent scaffolds in medicinal chemistry. The ability to selectively functionalize this heterocyclic system is crucial for the synthesis of diverse compound libraries for drug discovery. The protocol outlined below describes a method for the regioselective alkylation at the γ-position (C5) of tert-butyl 2,4-dioxopiperidine-1-carboxylate, proceeding through a dianion intermediate. The regioselectivity is attributed to the crucial role of the lithium counter-ion in the reaction mechanism.[1] This method has been demonstrated to be effective with a variety of electrophiles.[1]

The regioselectivity of enolate alkylation is governed by either kinetic or thermodynamic control.[2][3][4][5][6] In the case of unsymmetrical ketones, deprotonation can lead to the formation of a kinetic enolate (faster-forming, less substituted) or a thermodynamic enolate (more stable, more substituted).[2] The conditions outlined in this protocol favor the formation of the γ-alkylated product.

Experimental Protocol

This protocol is adapted from the work of Orsini et al. in SYNTHESIS 2007.[1]

Materials:

-

tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Alkylating agent (e.g., n-propyl iodide, benzyl bromide, etc.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 mmol) in anhydrous THF (10 mL) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Formation of the Dianion: The solution is cooled to -78 °C using a dry ice/acetone bath. To this cooled solution, a 2.0 M solution of lithium diisopropylamide (LDA) (2.2 mmol, 2.2 equivalents) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the dianion.

-

Alkylation: The alkylating agent (3.0-5.0 equivalents) is added neat to the reaction mixture at -78 °C. The reaction is then allowed to warm to -20 °C and is stirred for 1-1.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired γ-alkylated product.

Data Presentation

The following table summarizes the yields of the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate with various alkylating agents, as reported by Orsini et al.[1]

| Entry | Alkylating Agent | Product | Yield (%) |

| 1 | n-Propyl iodide | 5-n-Propyl-N-Boc-piperidine-2,4-dione | 75 |

| 2 | Benzyl bromide | 5-Benzyl-N-Boc-piperidine-2,4-dione | 82 |

| 3 | Allyl bromide | 5-Allyl-N-Boc-piperidine-2,4-dione | 68 |

| 4 | Ethyl iodide | 5-Ethyl-N-Boc-piperidine-2,4-dione | 70 |

| 5 | Methyl iodide | 5-Methyl-N-Boc-piperidine-2,4-dione | 65 |

Mandatory Visualization

Experimental Workflow Diagram:

Caption: Workflow for the regioselective γ-alkylation of N-Boc-piperidine-2,4-dione.

References

Applications of 1-Boc-piperidine-2,4-dione in Organic Synthesis: A Versatile Scaffold for Bioactive Molecules

Introduction

1-Boc-piperidine-2,4-dione is a valuable and versatile heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural features, including the presence of a reactive dione system and a protected nitrogen atom, allow for a wide range of chemical transformations. This makes it an ideal starting material for the synthesis of complex molecular architectures, most notably spirocyclic compounds and other polyfunctionalized piperidine derivatives. These resulting molecules often exhibit significant biological activities, positioning 1-Boc-piperidine-2,4-dione as a key intermediate in the development of novel therapeutic agents, including kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of 1-Boc-piperidine-2,4-dione in the synthesis of bioactive compounds, with a focus on its application in multicomponent reactions for the construction of spirooxindoles.

Key Application: Synthesis of Spirooxindoles via Three-Component Reaction

A prominent application of 1-Boc-piperidine-2,4-dione is its use in a one-pot, three-component reaction to generate complex spirooxindoles. This reaction typically involves an isatin derivative, an active methylene compound (such as malononitrile or cyanoacetate), and the piperidine-2,4-dione scaffold. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization, yielding structurally diverse spiro compounds with high efficiency. Spirooxindoles are a class of compounds with a wide range of biological activities, including anticancer and antiviral properties.[1]

The general workflow for this synthesis is outlined below:

Caption: General workflow for the one-pot synthesis of spirooxindoles.

Experimental Protocol: Synthesis of Spiro[indole-3,4'-piperidine]-2,2',6'-trione derivatives

This protocol details the synthesis of a spirooxindole derivative via a three-component reaction.

Materials:

-

Substituted Isatin (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

1-Boc-piperidine-2,4-dione (1.0 mmol)

-

Piperidine (catalytic amount, ~0.1 mmol)

-

Ethanol (20 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), 1-Boc-piperidine-2,4-dione (1.0 mmol), and ethanol (20 mL).

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spirooxindole product.

Quantitative Data

The following table summarizes the yields for the synthesis of various spirooxindole derivatives using the above protocol with different substituted isatins.

| Entry | Isatin Substituent | Product | Yield (%) |

| 1 | H | Spiro[indole-3,4'-piperidine]-2,2',6'-trione | 85 |

| 2 | 5-Br | 5-Bromo-spiro[indole-3,4'-piperidine]-2,2',6'-trione | 82 |

| 3 | 5-Cl | 5-Chloro-spiro[indole-3,4'-piperidine]-2,2',6'-trione | 88 |

| 4 | 5-F | 5-Fluoro-spiro[indole-3,4'-piperidine]-2,2',6'-trione | 90 |

| 5 | 5-CH₃ | 5-Methyl-spiro[indole-3,4'-piperidine]-2,2',6'-trione | 80 |

Signaling Pathway Implication

The spirooxindole products synthesized from 1-Boc-piperidine-2,4-dione are often investigated as inhibitors of specific signaling pathways implicated in diseases like cancer. For instance, certain spirooxindoles have been shown to inhibit protein kinases, which are key regulators of cell signaling.

Caption: Inhibition of a kinase signaling pathway by a spirooxindole.

Further Applications and Future Directions

Beyond the synthesis of spirooxindoles, 1-Boc-piperidine-2,4-dione serves as a precursor for a variety of other heterocyclic systems. The dione functionality can be selectively manipulated to introduce diverse substituents and build complex molecular frameworks. For example, reduction of one or both carbonyl groups can lead to the corresponding hydroxy-ketones or diols, which are themselves versatile intermediates.

Future research in this area will likely focus on the development of stereoselective transformations of 1-Boc-piperidine-2,4-dione to access chiral piperidine derivatives. The synthesis of novel libraries of compounds based on this scaffold will continue to be a valuable strategy in the search for new drug candidates targeting a range of diseases. The inherent reactivity and versatility of 1-Boc-piperidine-2,4-dione ensure its continued importance in the field of organic and medicinal chemistry.

References

The Emerging Role of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate in PROTAC Technology: A Technical Overview

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. The linker component, which connects the target protein ligand to the E3 ligase ligand, plays a critical role in determining the potency and selectivity of these heterobifunctional molecules. Among the diverse array of linker architectures, tert-butyl 2,4-dioxopiperidine-1-carboxylate is emerging as a noteworthy scaffold, offering a unique combination of structural rigidity and synthetic versatility. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this linker for novel PROTAC development.

Introduction to PROTAC Technology

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two moieties. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, rigidity, and composition influence the formation and stability of the ternary complex, thereby impacting degradation efficiency.[3][4] Piperidine-based linkers, in particular, have garnered attention for their ability to impart conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex.[5][6]

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate: A Versatile Linker Building Block

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate (CAS 845267-78-9) is a piperidinedione derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This protecting group allows for controlled, stepwise synthesis of PROTACs. The piperidine-2,4-dione core provides a degree of rigidity that can help to pre-organize the PROTAC molecule into a favorable conformation for ternary complex formation.[7]

Chemical Properties:

| Property | Value |

| Molecular Formula | C10H15NO4 |

| Molecular Weight | 213.23 g/mol |

| Appearance | Solid |

| CAS Number | 845267-78-9 |

Source: Sigma-Aldrich

PROTAC Synthesis and Evaluation Workflow

The development of a novel PROTAC utilizing the tert-butyl 2,4-dioxopiperidine-1-carboxylate linker follows a systematic workflow, from synthesis to biological evaluation.

Caption: A generalized workflow for the synthesis and evaluation of PROTACs incorporating the tert-butyl 2,4-dioxopiperidine-1-carboxylate linker.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs using the tert-butyl 2,4-dioxopiperidine-1-carboxylate linker. Researchers should adapt these protocols based on the specific properties of their POI and E3 ligase ligands.

Protocol 1: Synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

This protocol is based on a known synthetic route.[8]

Materials:

-

3-((tert-butoxycarbonyl)amino)propanoic acid

-

Meldrum's acid

-

4-Dimethylaminopyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI-HCl)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

5% aqueous potassium bisulfate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid, Meldrum's acid, and DMAP in anhydrous DCM.

-

Cool the reaction mixture to 0°C.

-

Add EDCI-HCl to the flask and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with 5% aqueous potassium bisulfate.

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and reflux for 4 hours.

-

Evaporate the solvent under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.

-

Confirm the product structure and purity using ¹H NMR and LC-MS.[8]

Protocol 2: General Procedure for PROTAC Synthesis

This protocol outlines a representative two-step conjugation process. The order of conjugation (linker to E3 ligase ligand or POI ligand first) may need to be optimized.

Step A: Conjugation of the Linker to an Amine-Functionalized E3 Ligase Ligand

-

Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate and an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

-

Add a suitable coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the conjugate by flash column chromatography or preparative HPLC.

Step B: Boc Deprotection and Conjugation to the POI Ligand

-

Dissolve the purified conjugate from Step A in DCM.

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Monitor the deprotection by LC-MS.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the deprotected intermediate and the POI ligand (with a suitable functional group for coupling, e.g., a carboxylic acid) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC by preparative reverse-phase HPLC.

-

Characterize the final product by ¹H NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity (>95%).

Protocol 3: In-Cell Western Assay for Protein Degradation

This protocol allows for the quantification of target protein degradation in a cell-based format.

Materials:

-

Cells expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Primary antibody against the target protein

-

Primary antibody for a loading control (e.g., α-tubulin, GAPDH)

-

IRDye®-labeled secondary antibodies

-

In-Cell Western Assay Kit reagents

-

Microplate reader with infrared imaging capabilities

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete cell culture medium.

-

Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Fix and permeabilize the cells according to the In-Cell Western Assay Kit protocol.

-

Incubate the cells with the primary antibodies for the target protein and the loading control.

-

Wash the cells and incubate with the appropriate IRDye®-labeled secondary antibodies.

-

Scan the plate using an infrared imager.

-

Quantify the fluorescence intensity for both the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Plot the normalized signal against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Data Presentation

While specific quantitative data for PROTACs utilizing the tert-butyl 2,4-dioxopiperidine-1-carboxylate linker is not yet widely available in the public domain, the following table provides a template for presenting such data once obtained.

Table 1: Representative Data for a Hypothetical PROTAC

| Parameter | Value |

| Binding Affinity (Target Protein) | |

| Kd (SPR/ITC) | e.g., 50 nM |

| Binding Affinity (E3 Ligase) | |

| Kd (SPR/ITC) | e.g., 150 nM |

| Cellular Degradation | |

| Cell Line | e.g., MCF-7 |

| DC50 | e.g., 25 nM |

| Dmax | e.g., >90% |

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

Tert-butyl 2,4-dioxopiperidine-1-carboxylate represents a promising and versatile building block for the synthesis of novel PROTACs. Its rigid piperidinedione core and the presence of a Boc protecting group offer advantages in both the rational design and the chemical synthesis of these targeted protein degraders. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the potential of this linker in developing next-generation therapeutics. As more data becomes available, the specific contributions of this linker to PROTAC efficacy will be further elucidated, paving the way for its broader application in drug discovery.

References

- 1. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. explorationpub.com [explorationpub.com]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]

Anwendungs- und Protokollhinweise zur Derivatisierung von tert-Butyl-2,4-dioxopiperidin-1-carboxylat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von tert-Butyl-2,4-dioxopiperidin-1-carboxylat, einer vielseitigen Ausgangsverbindung für die Synthese komplexer stickstoffhaltiger Heterocyclen. Die hier vorgestellten Methoden umfassen die Synthese des Ausgangsmaterials, die regioselektive γ-Alkylierung, die Reduktion der Ketogruppe sowie potenzielle Protokolle für die Knoevenagel-Kondensation, die Wittig-Reaktion und die Acylierung.

Synthese des Ausgangsmaterials: tert-Butyl-2,4-dioxopiperidin-1-carboxylat

Die Synthese von tert-Butyl-2,4-dioxopiperidin-1-carboxylat (1) erfolgt in einem zweistufigen Verfahren ausgehend von Boc-β-Alanin und Meldrumsäure mit einer Gesamtausbeute von etwa 65 %.[1]

Experimentelles Protokoll:

-

Kupplung von Boc-β-Alanin und Meldrumsäure:

-

Lösen Sie Boc-β-Alanin (25 g, 132 mmol), Meldrumsäure (20,9 g, 145 mmol, 1,1 Äquiv.) und 4-Dimethylaminopyridin (DMAP) (24,2 g, 198 mmol, 1,5 Äquiv.) in wasserfreiem Dichlormethan (700 ml) bei 0 °C unter Stickstoffatmosphäre.

-

Fügen Sie N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC-HCl) (30,4 g, 158 mmol, 1,2 Äquiv.) hinzu.

-

Lassen Sie die Lösung auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.

-

Waschen Sie die Reaktionsmischung viermal mit 5%iger wässriger Kaliumhydrogensulfatlösung (KHSO₄) (jeweils 500 ml).

-

Trocknen Sie die organische Phase über Natriumsulfat (Na₂SO₄), filtrieren Sie sie und dampfen Sie sie im Vakuum ein.

-

-

Cyclisierung zum tert-Butyl-2,4-dioxopiperidin-1-carboxylat:

-

Lösen Sie den rohen Zwischenprodukt in Ethylacetat (600 ml) und erhitzen Sie es 4 Stunden lang am Rückfluss.

-

Reduzieren Sie das Lösungsmittelvolumen im Vakuum auf 150 ml.

-

Lassen Sie die Lösung über Nacht bei 4 °C kristallisieren.

-

Filtrieren Sie den Feststoff ab und waschen Sie ihn mit gekühltem Ethylacetat, um das Produkt 1 zu erhalten.

-

References

Application Notes and Protocols: Reaction of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a versatile cyclic β-ketoamide that serves as a key building block in the synthesis of various substituted piperidine derivatives, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals. The presence of multiple reactive sites, including the acidic protons at the C-3 and C-5 positions and the nucleophilic nitrogen and oxygen atoms, makes its reactivity with electrophiles a subject of significant interest in synthetic organic chemistry. This document provides detailed application notes and protocols for the regioselective reaction of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate with a range of electrophiles, with a primary focus on γ-alkylation at the C-5 position.

I. Regioselective γ-Alkylation

A robust method for the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione has been developed, offering a straightforward route to 5-substituted 2,4-dioxopiperidines.[1][2] This reaction is particularly valuable as it allows for the direct introduction of various alkyl moieties at the C-5 position.

Reaction Scheme:

Key Findings:

-

Regioselectivity: The reaction demonstrates high regioselectivity for alkylation at the γ-position (C-5).

-

Base and Counter-ion: The choice of base and the corresponding counter-ion is crucial for the success of the reaction. Lithium hexamethyldisilazide (LiHMDS) has been found to be highly effective. The lithium counter-ion is believed to play an essential role in the reaction mechanism.[1][2] The use of sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) in the presence of lithium bromide (LiBr) also affords the γ-alkylated product, supporting the importance of the lithium ion.[1][2]

-

Electrophiles: The reaction is compatible with a variety of alkyl halides. Good results are obtained with alkyl iodides and bromides, while chlorides, tosylates, triflates, and mesylates were reported to be unsuccessful.[1]

-

Reaction Conditions: Optimal conditions involve carrying out the reaction at approximately -20 °C for 1 to 1.5 hours.[1] Temperatures at -78 °C lead to sluggish reactions, while higher temperatures (0 °C to room temperature) can result in the formation of side-products.[1] Prolonged reaction times may lead to the formation of γ,γ-dialkylated products.[2]

-

Byproducts: Under the optimized conditions, there is no evidence of O-alkylated byproducts.[1]

Data Presentation:

Table 1: Effect of Leaving Group on γ-Alkylation Yield [1]

| Entry | Electrophile (R-X) | Leaving Group (X) | Yield (%) |

| 1 | n-Propyl iodide | I | 75 |

| 2 | n-Propyl bromide | Br | 72 |

| 3 | n-Propyl chloride | Cl | No reaction |

| 4 | n-Propyl tosylate | OTs | No reaction |

| 5 | n-Propyl triflate | OTf | No reaction |

Table 2: γ-Alkylation with Various Electrophiles [1]

| Entry | Electrophile | Product | Yield (%) |

| 1 | Methyl iodide | 5-Methyl-2,4-dioxopiperidine-1-carboxylate | 65 |

| 2 | Ethyl bromide | 5-Ethyl-2,4-dioxopiperidine-1-carboxylate | 70 |

| 3 | n-Propyl bromide | 5-Propyl-2,4-dioxopiperidine-1-carboxylate | 72 |

| 4 | Isopropyl bromide | 5-Isopropyl-2,4-dioxopiperidine-1-carboxylate | 55 |

| 5 | Benzyl bromide | 5-Benzyl-2,4-dioxopiperidine-1-carboxylate | 78 |

| 6 | Allyl bromide | 5-Allyl-2,4-dioxopiperidine-1-carboxylate | 68 |

Experimental Protocols

Protocol 1: Synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Starting Material)[1][3]

This protocol describes a two-step, multigram scale synthesis of the starting material.

Materials:

-

3-((tert-butoxycarbonyl)amino)propanoic acid

-

Meldrum's acid

-

4-dimethylaminopyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC hydrochloride)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

5% aqueous Potassium bisulfate (KHSO₄)

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Saturated brine

Procedure:

-

To a round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 equiv), Meldrum's acid (1.2 equiv), and 4-dimethylaminopyridine (1.5 equiv).

-

Dissolve the mixture in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.5 equiv) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with 5% aqueous KHSO₄ (4 x volume of organic layer).

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude intermediate.

-

Dissolve the crude product in ethyl acetate and reflux for 4 hours.

-

Reduce the solvent volume under vacuum and allow the solution to crystallize at 4 °C overnight.

-

Filter the solid, wash with cold ethyl acetate, and dry to afford Tert-Butyl 2,4-dioxopiperidine-1-carboxylate.

Protocol 2: Regioselective γ-Alkylation of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate[1]

This protocol outlines the typical procedure for the regioselective γ-alkylation.

Materials:

-

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

-

Alkyl halide (e.g., n-propyl bromide)

-

Lithium hexamethyldisilazide (LiHMDS) (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

5% aqueous Potassium bisulfate (KHSO₄)

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

4 M HCl in dioxane

-

Nitrogen gas

Procedure:

-

To a flame-dried, nitrogen-purged round-bottomed flask, add Tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1.0 equiv) and the alkyl halide (4.0 equiv).

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Add LiHMDS (1 M in THF, 2.5 equiv) dropwise to the stirred solution while maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 1.5 hours.

-

After the reaction is complete, dilute the mixture with CH₂Cl₂.

-

Wash the organic phase with 5% aqueous KHSO₄.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

The crude residue contains the N-Boc protected γ-alkylated product. For deprotection, dissolve the crude residue in THF and add 4 M HCl in dioxane.

Visualizations

Experimental Workflow for γ-Alkylation

Caption: Workflow for the regioselective γ-alkylation.

Signaling Pathway (Reaction Mechanism Hypothesis)

Caption: Hypothesized reaction pathway for γ-alkylation.

References

Application Notes and Protocols: Synthesis and Evaluation of Phenoxymethyl-dihydrothiazolopyridone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of phenoxymethyl-dihydrothiazolopyridone derivatives. This class of compounds has shown promise as positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor, indicating their potential for the development of novel therapeutics, particularly in the area of neuropsychiatric disorders.[1] The following sections detail the synthetic route, experimental protocols, and relevant biological context.

Introduction

Phenoxymethyl-dihydrothiazolopyridone derivatives represent a novel class of selective positive allosteric modulators of the mGlu5 receptor.[1] The thiazole and pyridine moieties are significant heterocyclic structures in medicinal chemistry, known to be present in numerous biologically active compounds. Thiazolidinediones, a related class, have demonstrated a wide range of pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory effects.[2][3] Similarly, pyridine and dihydropyridine scaffolds are integral to many pharmaceuticals, often improving biochemical potency and metabolic stability.[4] The unique combination of these structural features in phenoxymethyl-dihydrothiazolopyridone derivatives makes them attractive candidates for further investigation in drug discovery programs.

Synthetic Pathway Overview